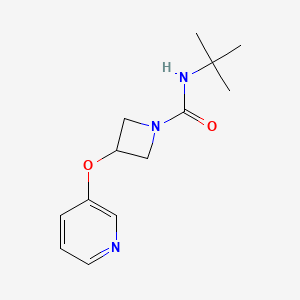

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-tert-butyl-3-pyridin-3-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)15-12(17)16-8-11(9-16)18-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGDVSKRLNUJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino alcohols or azetidinones.

Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.

Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohols in the presence of strong bases.

Industrial Production Methods

Industrial production of N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been explored for various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: The compound is being investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related pyridine and azetidine derivatives (Table 1).

Key Observations:

Ring Size and Strain : The azetidine core in the target compound introduces greater ring strain compared to five- or six-membered analogs (e.g., piperazine derivatives), which may enhance reactivity or alter binding affinity in biological systems .

Carboxamide vs. Carbamate : The tert-butyl carboxamide moiety in the target compound differs from carbamate derivatives (e.g., tert-butyl 4-chloropyridin-2-ylcarbamate), offering improved hydrolytic stability but reduced polarity .

Research Implications

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide represents a scaffold with tunable properties for drug discovery. Its comparison with pyridine and azetidine derivatives highlights opportunities for optimizing ring size, substituent polarity, and synthetic efficiency. Further studies should explore its pharmacokinetic profile and target engagement relative to established analogs.

References:

Actividad Biológica

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic effects, supported by various research findings.

Chemical Structure and Properties

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has a unique chemical structure that contributes to its biological activity. The compound features an azetidine ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.30 g/mol |

| IUPAC Name | N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide |

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The pyridin-3-yloxy group can form hydrogen bonds with target proteins, influencing their activity. This interaction may lead to modulation of signaling pathways associated with various biological processes.

Enzyme Inhibition

Research indicates that N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide exhibits significant enzyme inhibition properties. For instance, it has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. Inhibition of MMPs can lead to reduced tumor invasion and metastasis, making this compound a candidate for cancer therapy .

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors. Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), which play vital roles in numerous physiological processes. The binding affinity and selectivity of the compound for these receptors are areas of ongoing research .

Therapeutic Effects

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. In vitro assays demonstrated potent cytotoxicity against cancer cell lines, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents .

Study 1: Anti-Cancer Activity

In a study examining the effects of N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide on triple-negative breast cancer (TNBC) cells, the compound exhibited an IC50 value of 0.126 μM, indicating strong inhibitory effects on cell proliferation. Additionally, it was found to inhibit lung metastasis more effectively than known compounds like TAE226 in mouse models .

Study 2: Enzyme Inhibition Profile

A pharmacological evaluation highlighted the compound's inhibitory effects on MMP-2 and MMP-9, which are implicated in cancer progression. The study reported significant inhibition rates, suggesting potential therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis typically involves sequential heterocyclic ring formation, functional group coupling, and carboxamide introduction. A common approach includes:

- Step 1 : Formation of the azetidine ring via cyclization of precursor amines or alcohols under basic conditions .

- Step 2 : Coupling the pyridin-3-yloxy group using nucleophilic substitution (e.g., Mitsunobu reaction) .

- Step 3 : Introducing the tert-butyl carboxamide via acylation with tert-butyl isocyanate or related reagents .

Optimization strategies: - Use of catalysts (e.g., DMAP) to enhance acylation efficiency.

- Purity control via column chromatography or recrystallization.

- Monitoring reactions with TLC and NMR to confirm intermediate formation .

Q. How is the structural integrity of N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide validated experimentally?

- Answer : Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% is typical for pharmacological studies) .

- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (CHNO: 275.34 g/mol) .

Advanced Research Questions

Q. What methodological approaches are used to resolve contradictions in reported biological activities (e.g., FAAH inhibition vs. anticancer effects)?

- Answer : Contradictions arise from assay variability or off-target effects. Mitigation strategies:

- Target-Specific Assays : Use recombinant FAAH enzymes and cancer cell lines (e.g., MCF-7, HCT-116) to isolate mechanisms .

- Dose-Response Studies : Establish EC/IC values across multiple concentrations to differentiate primary vs. secondary effects .

- Computational Modeling : Molecular docking to predict binding affinities to FAAH vs. cancer-related targets (e.g., topoisomerases) .

Example data table:

| Assay Type | Target | EC (µM) | Reference |

|---|---|---|---|

| Enzymatic | FAAH | 0.12 | |

| Cytotoxicity | MCF-7 | 8.7 |

Q. How do structural modifications (e.g., tert-butyl vs. fluorophenyl substituents) influence the compound’s pharmacokinetic properties?

- Answer : Substituent effects are evaluated via:

- LogP Measurements : tert-butyl groups enhance lipophilicity (LogP ~2.5) compared to polar fluorophenyl analogs (LogP ~1.8) .

- Metabolic Stability : Microsomal assays show tert-butyl carboxamides resist CYP450 oxidation better than aryl groups .

- Binding Affinity : Fluorine atoms in analogs increase hydrogen-bonding with FAAH’s catalytic triad, improving inhibitory potency .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in neurological disorders?

- Answer : Key methodologies include:

- In Vitro Receptor Binding : Radioligand assays (e.g., -WAY-100635 for 5-HT receptors) to identify off-target interactions .

- In Vivo Behavioral Models : Tail-flick test (pain) or elevated plus maze (anxiety) in rodents, dosing at 10–50 mg/kg .

- Biochemical Profiling : ELISA-based quantification of downstream biomarkers (e.g., anandamide levels for FAAH inhibition) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in thermal stability data reported for azetidine carboxamides?

- Answer : Variability arises from analytical conditions. Standardized protocols:

- Differential Scanning Calorimetry (DSC) : Conduct under nitrogen flow at 10°C/min to determine melting points .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C for stable derivatives) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., tert-butyl vs. benzyl carboxamides) .

Methodological Best Practices

Q. What purification techniques are most effective for isolating N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide from reaction mixtures?

- Answer :

- Flash Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals (yield: 60–75%) .

- HPLC Prep-Scale : C18 column with acetonitrile/water (0.1% TFA) for chiral separation if stereoisomers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.